Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)-
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Overview
Description
Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- is an organic compound with the molecular formula C18H20 and a molecular weight of 236.36 g/mol . This compound is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a 1-phenylethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the catalytic hydrogenation of naphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . The resulting tetrahydronaphthalene derivative is then subjected to Friedel-Crafts alkylation using 1-phenylethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the 1-phenylethyl group at the 6-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors for hydrogenation and alkylation steps to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), Lewis acids (AlCl3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- can be compared with other similar compounds such as:
Tetralin (1,2,3,4-tetrahydronaphthalene): A hydrogenated derivative of naphthalene without the 1-phenylethyl group.
1-Phenylethyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
The uniqueness of Naphthalene, 1,2,3,4-tetrahydro-6-(1-phenylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
6196-98-1 |
---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
6-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C18H20/c1-14(15-7-3-2-4-8-15)17-12-11-16-9-5-6-10-18(16)13-17/h2-4,7-8,11-14H,5-6,9-10H2,1H3 |
InChI Key |
ATZAQOQMJXMCHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC3=C(CCCC3)C=C2 |
physical_description |
Liquid |
Origin of Product |
United States |
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